![molecular formula C13H9N3O4S2 B2700341 (Z)-2-(2-oxo-3-((4-oxo-2-thioxothiazolidin-3-yl)imino)indolin-1-yl)acetic acid CAS No. 314746-40-2](/img/structure/B2700341.png)
(Z)-2-(2-oxo-3-((4-oxo-2-thioxothiazolidin-3-yl)imino)indolin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(2-oxo-3-((4-oxo-2-thioxothiazolidin-3-yl)imino)indolin-1-yl)acetic acid, also known as OTAVA-BB 1207465, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibition and Pharmacological Activities
(4-Oxo-2-thioxothiazolidin-3-yl)acetic acids demonstrate significant pharmacological activities, including acting as potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. The derivatives exhibit submicromolar IC50 values, indicating their strong inhibitory potential. Notably, these compounds also show low cytotoxic activity, suggesting a favorable therapeutic profile for potential clinical use. This research underscores the importance of the structural relationship and selectivity in designing effective aldose reductase inhibitors (Kučerová-Chlupáčová et al., 2020).
Antimicrobial and Antifungal Applications
Derivatives of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid have been explored for their antimicrobial and antifungal efficacy. These compounds demonstrate significant activity against mycobacteria, including Mycobacterium tuberculosis , and exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus. The studies highlight the potential of these derivatives in addressing drug-resistant bacterial infections and suggest avenues for further development of antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer and Antiangiogenic Effects
Research into thioxothiazolidin-4-one derivatives reveals their potential in cancer therapy. Studies on mouse models have shown that these compounds can inhibit tumor growth and angiogenesis, processes critical for cancer progression. The findings support the exploration of thioxothiazolidin-4-one derivatives as candidates for anticancer therapy, highlighting their ability to target both tumor cells and the tumor microenvironment (Chandrappa et al., 2010).
Synthesis and Characterization
Efficient synthetic routes for (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid , a modifier of cephalosporin antibiotics, have been developed. The structure of this compound was unambiguously determined through X-ray crystallography, facilitating its application in modifying antibiotics to enhance their therapeutic efficacy (Kanai et al., 1993).
Fluorescence Properties for Chemical Sensing
2-(5-((3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has been synthesized and characterized for its selective fluorescence quenching effect by Co2+. This property suggests its application as a fluorescent chemical sensor for Co2+, demonstrating the compound's potential in analytical chemistry and environmental monitoring (Li Rui-j, 2013).
Eigenschaften
IUPAC Name |
2-[(3Z)-2-oxo-3-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)imino]indol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S2/c17-9-6-22-13(21)16(9)14-11-7-3-1-2-4-8(7)15(12(11)20)5-10(18)19/h1-4H,5-6H2,(H,18,19)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFJNSODEZSGHA-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)N=C2C3=CC=CC=C3N(C2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=S)S1)/N=C\2/C3=CC=CC=C3N(C2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-oxo-3-((4-oxo-2-thioxothiazolidin-3-yl)imino)indolin-1-yl)acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.